molecular formula C25H24N2O2 B2516025 2-(naphthalen-2-yloxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide CAS No. 852138-49-9

2-(naphthalen-2-yloxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide

Cat. No.: B2516025
CAS No.: 852138-49-9
M. Wt: 384.479
InChI Key: QAASVWYUECQSBW-UHFFFAOYSA-N
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Description

The compound 2-(naphthalen-2-yloxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide is a synthetic acetamide derivative featuring a naphthalen-2-yloxy group and a tetrahydrocarbazole moiety. The tetrahydrocarbazole scaffold is notable for its presence in bioactive molecules, including patented antitumor and anti-inflammatory agents .

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c28-25(16-29-20-11-10-18-5-1-2-6-19(18)14-20)26-15-17-9-12-24-22(13-17)21-7-3-4-8-23(21)27-24/h1-2,5-6,9-14,27H,3-4,7-8,15-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAASVWYUECQSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide typically involves the following steps:

    Formation of the Naphthalen-2-yloxy Intermediate: This step involves the reaction of naphthalene with an appropriate halogenating agent to form a naphthalen-2-yloxy derivative.

    Synthesis of the Carbazole Intermediate: The carbazole derivative is synthesized through a series of reactions starting from a suitable precursor, such as indole or a related compound.

    Coupling Reaction: The naphthalen-2-yloxy intermediate is then coupled with the carbazole intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-2-yloxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced carbazole derivatives.

    Substitution: Formation of halogenated naphthalene derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydrocarbazole compounds show significant anticancer properties. For instance, compounds similar to 2-(naphthalen-2-yloxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide have demonstrated cytotoxic effects against various cancer cell lines:

Cell Line Inhibition (%) Reference
SNB-1986.61
OVCAR-885.26
NCI-H46075.99
MDA-MB-23156.53

These findings suggest that the compound may inhibit tumor growth and could be further explored for its potential as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Similar compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. For example:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli~256 µg/mL
Staphylococcus aureus~128 µg/mL

These results indicate that the compound could be developed into an antimicrobial agent.

CRTH2 Receptor Antagonism

The tetrahydrocarbazole moiety in the compound is known to act as a CRTH2 receptor antagonist. This receptor is involved in various allergic and inflammatory responses. The application of this compound in treating conditions such as asthma and allergic rhinitis has been documented:

  • Potential Uses : Chronic allergic disorders, including asthma and rhinitis.
  • Mechanism : The antagonism of the CRTH2 receptor can reduce eosinophil migration and activation during allergic responses .

Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects by modulating neurotransmitter systems and inhibiting neuroinflammatory pathways. This opens avenues for research into neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of related compounds, several derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that modifications to the naphthalene or carbazole moieties could enhance cytotoxicity, suggesting that structural optimization may lead to more effective anticancer agents.

Case Study 2: Antimicrobial Activity Assessment

A series of naphthalene-based compounds were synthesized and screened for antimicrobial activity against clinical isolates of Staphylococcus aureus. The study found that specific substitutions on the naphthalene ring significantly improved antimicrobial efficacy, highlighting the importance of structural diversity in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide involves its interaction with specific molecular targets. The naphthalene moiety may intercalate with DNA, while the carbazole derivative can interact with proteins or enzymes, modulating their activity. This dual interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Naphthalenyloxy Acetamides with Varied Substituents

N-(2-Morpholinoethyl)-2-(Naphthalen-2-yloxy)acetamide
  • Structural Features: Contains a morpholinoethyl group instead of the tetrahydrocarbazole moiety.
  • Biological Activity : Exhibits cytotoxicity against HeLa cells (IC₅₀ = 3.16 µM), comparable to cisplatin (3.32 µM) .
Triazolyl-Linked Naphthalenyloxy Acetamides (Compounds 6a–m, 7a–f)
  • Structural Features : 1,2,3-Triazole ring bridges the naphthalenyloxy and substituted phenyl groups .
  • Synthetic Route : Synthesized via copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes .
  • Key Differences : The triazole ring introduces rigidity and hydrogen-bonding capacity, which may improve target selectivity. For example:
    • Compound 6m : Features a 4-chlorophenyl group; HRMS confirms molecular stability (calc. [M+H]⁺: 393.1118, found: 393.1112) .
    • Compound 7c : Contains a 3-nitrophenyl group; distinct NMR signals (δ 8.61 ppm for aromatic protons) suggest electronic effects from nitro substituents .

Tetrahydrocarbazole-Based Acetamides

N-(1-Oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide
  • Structural Features : A simple tetrahydrocarbazole-acetamide derivative (CAS: 424798-07-2) .
Methoxy-Substituted Tetrahydrocarbazole Acetamides
  • Example : N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(naphthalen-1-yl)acetamide (CAS: 1574300-58-5) .
  • Structural Features : Methoxy group at the 6-position of tetrahydrocarbazole; naphthalen-1-yl instead of naphthalen-2-yloxy.
  • Key Differences : The methoxy group may enhance solubility but alter binding interactions compared to the target compound’s naphthalenyloxy moiety.

Patented Tetrahydrocarbazole Derivatives

  • Examples : N-[3-(1,2,3,4-Tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide and halogenated analogs .
  • Biological Activity : Patented for "specific activity" (likely antitumor or enzyme inhibition), though detailed data are undisclosed.
  • Key Differences : The carbonyl linkage in these compounds contrasts with the methylene bridge in the target molecule, affecting conformational flexibility.

Data Table: Structural and Functional Comparison

Compound Name Structural Features Biological Activity/Notes Reference
Target Compound Naphthalen-2-yloxy + tetrahydrocarbazole-methyl No direct data; inferred structural analog -
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Morpholinoethyl substituent Cytotoxic (IC₅₀ = 3.16 µM in HeLa)
Compound 6m Triazole + 4-chlorophenyl Stable HRMS confirmation
Compound 7c Triazole + 3-nitrophenyl Distinct NMR aromatic signals
N-(6-Methoxy-tetrahydrocarbazol)acetamide Methoxy + naphthalen-1-yl Structural analog with improved solubility
Patented Tetrahydrocarbazoles Carbonyl-linked phenyl groups Broad "specific activity" claimed

Discussion and Implications

The target compound combines features from two pharmacophoric groups: (1) the naphthalenyloxy motif, associated with cytotoxicity in analogs like N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide , and (2) the tetrahydrocarbazole scaffold, linked to patented bioactive molecules . Key distinctions from analogs include:

  • Synthetic Accessibility : Triazolyl derivatives require copper-catalyzed cycloaddition , whereas the target compound may involve alkylation or amidation steps.
  • Bioactivity Potential: The morpholinoethyl analog’s cytotoxicity suggests that the target compound’s tetrahydrocarbazole group could enhance DNA intercalation or kinase inhibition, though empirical validation is needed.

Biological Activity

The compound 2-(naphthalen-2-yloxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide is part of a class of derivatives based on the tetrahydrocarbazole scaffold. This compound has garnered attention due to its potential biological activities, particularly in the realm of anticancer properties and receptor modulation.

Synthesis and Structural Characterization

The synthesis of this compound typically involves a nucleophilic substitution reaction, where naphthalene derivatives are combined with tetrahydrocarbazole moieties. The resulting product is characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structural integrity and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives based on the tetrahydrocarbazole scaffold have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A596 (lung cancer) .

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell LineIC50 (µM)Apoptosis Induction (%)
Compound AMCF-715.527.97 (48h)
Compound BHCT11610.345.03 (48h)
Compound CA59612.032.27 (48h)

Data adapted from biological assays conducted on synthesized carbazole derivatives .

The biological activity of these compounds is primarily attributed to their ability to induce apoptosis in cancer cells. Mechanistic studies indicate that they activate pathways leading to DNA damage and mitochondrial dysfunction. Notably, the compounds disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Additional Biological Activities

Beyond anticancer effects, some studies have suggested that these compounds may act as antagonists for specific receptors involved in inflammatory processes. For example, certain tetrahydrocarbazole derivatives have been identified as CRTH2 receptor antagonists, which may have implications for treating conditions related to Th2 cell-mediated diseases .

Case Studies

A comprehensive study evaluated the biological effects of several synthesized tetrahydrocarbazole derivatives in vitro and in vivo. The results indicated that:

  • Compound D , a derivative similar to the target compound, demonstrated significant inhibition of angiogenesis in ex ovo models.
  • Compound E showed a notable increase in apoptotic markers when tested against MCF-7 cells over a 48-hour period .

Q & A

Q. What are the key synthetic methodologies for preparing 2-(naphthalen-2-yloxy)acetamide derivatives?

The synthesis typically involves a multi-step approach:

  • Step 1 : React naphthol derivatives with propargyl bromide via nucleophilic substitution to form alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) .
  • Step 2 : Prepare azides (e.g., 2-azido-N-phenylacetamides) by reacting 2-chloroacetamides with NaN₃ in a mixed solvent system .
  • Step 3 : Perform a copper-catalyzed 1,3-dipolar cycloaddition between the alkyne and azide to form triazole-linked acetamides. Reaction conditions include Cu(OAc)₂ (10 mol%) in a tert-BuOH/H₂O (3:1) solvent system at room temperature for 6–8 hours .
  • Purification : Crude products are recrystallized using ethanol, with yields ranging from 65% to 85% depending on substituents .

Q. How is structural confirmation achieved for these compounds?

Characterization relies on a combination of spectroscopic and analytical techniques:

  • IR Spectroscopy : Identifies functional groups (e.g., –NH at ~3290 cm⁻¹, C=O at ~1675 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., –OCH₂ at δ 5.48 ppm, triazole protons at δ 8.36 ppm) .
  • HRMS : Validates molecular formulas (e.g., [M+H]+ calculated for C₂₁H₁₈ClN₄O₂: 393.1118; observed: 393.1112) .

Advanced Research Questions

Q. How can reaction yields be optimized in copper-catalyzed cycloadditions?

Key variables include:

  • Catalyst Loading : Increasing Cu(OAc)₂ beyond 10 mol% may reduce efficiency due to side reactions .
  • Solvent Systems : Polar protic solvents (e.g., tert-BuOH/H₂O) enhance regioselectivity compared to non-polar alternatives .
  • Substituent Effects : Electron-withdrawing groups on the azide (e.g., –NO₂) slow reaction kinetics but improve triazole stability .
  • Data-Driven Optimization : Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .

Q. How do structural modifications influence biological activity?

  • Naphthalene vs. Carbazole Moieties : The naphthalene group enhances lipophilicity, improving membrane permeability, while the tetrahydrocarbazole core may interact with serotonin receptors .
  • Triazole Linkers : The 1,2,3-triazole ring facilitates hydrogen bonding with biological targets (e.g., enzymes) .
  • Case Study : Derivatives with –NO₂ substituents exhibit higher antimicrobial activity due to enhanced electrophilicity .

Q. How can contradictory bioactivity data be resolved?

  • Assay Variability : Compare results across standardized assays (e.g., MIC for antimicrobial activity vs. IC₅₀ for enzyme inhibition) .
  • Structural Analog Analysis : Use SAR studies to identify critical substituents. For example, –Cl substituents may improve stability but reduce solubility, affecting in vivo efficacy .
  • Computational Docking : Predict binding modes to explain discrepancies (e.g., steric clashes in certain protein conformers) .

Methodological Challenges

Q. What strategies validate compound stability under physiological conditions?

  • HPLC Monitoring : Track degradation products in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) over 24 hours .
  • Mass Spectrometry : Identify hydrolyzed fragments (e.g., cleavage of the acetamide bond) .
  • Accelerated Stability Testing : Expose compounds to elevated temperatures (40–60°C) and humidity (75% RH) for 1–4 weeks .

Q. How to design experiments for target identification?

  • Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
  • SPR or ITC : Quantify binding kinetics with purified targets (e.g., kinases, GPCRs) .
  • Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes post-treatment .

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